molecular formula C15H15ClN2O2S B2694285 (E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide CAS No. 868212-41-3

(E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide

Cat. No. B2694285
CAS RN: 868212-41-3
M. Wt: 322.81
InChI Key: SOUIPEKILUMFHE-BMRADRMJSA-N
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Description

“(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is a complex organic compound. It contains a benzimidazole core, which is a heterocyclic aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . The compound also contains a phenylsulfonyl group, which is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide”, is an important research area in organic chemistry . Benzimidazoles and their derivatives play a significant role as therapeutic agents . The synthesis process often involves the use of non-environmental organic compounds and high-energy synthetic methods .


Molecular Structure Analysis

The molecular structure of “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The phenyl group is a cyclic group of atoms with the formula C6H5 and is often represented by the symbol Ph . The benzimidazole group is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to a five-membered imidazole moiety .


Chemical Reactions Analysis

The chemical reactions involving “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” are likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The N,N’-bis(triflyl)benzimidamides are very strong organic acids, much stronger than p-toluenesulfonic acid (5) which is commonly used as a soluble organic acid catalyst in chemical reactions .

Scientific Research Applications

Organo-Catalyst for Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles

This compound has been used as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This environmentally friendly, high-yielding, cost-effective protocol includes a simple experimental procedure, a short reaction time, a simple work-up, and the ability to tolerate a variety of functional groups .

Medicinal Chemistry

The compound is present in target molecules of importance in medicinal chemistry . It plays a crucial role in the development of novel synthetic methodologies for the creation of C–C bonds .

Materials Science

In the field of materials science, this compound is increasingly important . It contributes to the development of new materials with unique properties .

C–S Bond Functionalization of Sulfones

The compound has been used in metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Synthesis of Natural Products

The chemistry of this compound has potential applications in the synthesis of natural products . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

Mainstream Catalysis Practice

This compound is being brought to the mainstream catalysis practice . It serves as inspiration for new perspectives in catalytic transformations .

Mechanism of Action

properties

IUPAC Name

N'-(benzenesulfonyl)-2-chloro-N,N-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-18(2)15(13-10-6-7-11-14(13)16)17-21(19,20)12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUIPEKILUMFHE-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide

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